molecular formula C4H5F3O2 B1307847 2-(Trifluoromethyl)dioxolane CAS No. 2344-09-4

2-(Trifluoromethyl)dioxolane

Cat. No.: B1307847
CAS No.: 2344-09-4
M. Wt: 142.08 g/mol
InChI Key: SKIIHLUNHCIQAF-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)dioxolane is an organic compound with the molecular formula C4H5F3O2. It is characterized by the presence of a trifluoromethyl group attached to a dioxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)dioxolane typically involves the reaction of trifluoroacetaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include mild temperatures and the use of a strong acid such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Structure and Characteristics

The compound features a dioxolane ring with trifluoromethyl groups that enhance its lipophilicity and stability. These properties facilitate its use in various chemical reactions and applications.

Chemistry

  • Building Block for Organic Synthesis : 2-(Trifluoromethyl)dioxolane serves as a crucial building block in the synthesis of complex organic molecules and polymers. Its ability to undergo various chemical transformations makes it an essential reagent in synthetic organic chemistry .

Biology

  • Fluorinated Pharmaceuticals : The compound is utilized in the development of fluorinated pharmaceuticals due to its stability and bioactivity. Research indicates that it may influence cellular pathways, making it a candidate for drug development .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by disrupting microbial cell membranes.

Medicine

  • Potential Drug Candidate : Ongoing research focuses on its potential as a drug candidate for various diseases, particularly in oncology. The compound's ability to modulate enzyme activities makes it a promising candidate for therapeutic applications .

Industry

  • High-Performance Materials : It is employed in producing high-performance materials, including polymers and coatings. These materials are characterized by excellent thermal and chemical resistance, making them suitable for industrial applications .

Data Tables

FieldApplicationNotes
ChemistryOrganic SynthesisBuilding block for complex molecules
BiologyDrug DevelopmentPotential therapeutic effects in oncology
MedicineAntimicrobial AgentsDisruption of microbial membranes
IndustryCoatings and PolymersHigh thermal and chemical resistance

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Drug Development

Research focused on synthesizing new fluorinated compounds using this compound as a precursor. The resulting compounds demonstrated enhanced bioavailability and efficacy in preclinical models of cancer.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)dioxolane involves its interaction with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can affect their biological activity. The dioxolane ring can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s overall effect .

Comparison with Similar Compounds

  • 2,2-Bis(trifluoromethyl)-1,3-dioxolane
  • 2-(Trifluoromethyl)-1,3-dioxane
  • 2-(Trifluoromethyl)-1,4-dioxane

Comparison: 2-(Trifluoromethyl)dioxolane is unique due to the specific positioning of the trifluoromethyl group on the dioxolane ring. This positioning can significantly influence the compound’s reactivity and interactions compared to other similar compounds. For instance, 2,2-Bis(trifluoromethyl)-1,3-dioxolane has two trifluoromethyl groups, which can lead to different chemical and physical properties .

Biological Activity

2-(Trifluoromethyl)dioxolane is an organic compound with the molecular formula C4H5F3O2, characterized by a trifluoromethyl group attached to a dioxolane ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its unique structural features that influence its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can significantly influence its interaction with biological targets. The dioxolane ring can participate in hydrogen bonding and other interactions, making it a versatile scaffold for drug development.

The compound has been studied for its ability to interact with enzymes and proteins, which is crucial for its potential applications in pharmaceuticals. The mechanism of action typically involves:

  • Binding to protein targets: This alters their function and activity.
  • Modulating signaling pathways: Influencing cellular processes such as proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antibacterial and antifungal properties. A summary of the biological activities observed in studies is presented in Table 1.

Activity Target Organisms Effect References
AntibacterialStaphylococcus aureus, Escherichia coliSignificant inhibition
AntifungalCandida albicansStrong antifungal activity
AntihelminthicSchistosoma speciesNotable efficacy

Case Studies and Research Findings

  • Antimicrobial Activity : A study focused on synthesizing new 1,3-dioxolane derivatives highlighted that compounds similar to this compound showed excellent antibacterial activity against S. aureus and antifungal activity against C. albicans. The minimum inhibitory concentrations (MIC) ranged from 625 µg/mL to 1250 µg/mL for various strains tested .
  • Synthetic Applications : Research has explored the use of this compound as a building block in synthesizing more complex molecules, particularly in developing fluorinated pharmaceuticals and agrochemicals. Its unique properties allow for modifications that can enhance biological activity .
  • Potential Drug Candidates : Ongoing studies are investigating the compound's role as a drug candidate due to its unique chemical properties that may lead to novel therapeutic agents .

Properties

IUPAC Name

2-(trifluoromethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O2/c5-4(6,7)3-8-1-2-9-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIIHLUNHCIQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394575
Record name 2-(trifluoromethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344-09-4
Record name 2-(trifluoromethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This example illustrates a process of the invention only. A suspension of 9.6 g (0.20 mol) of 50% NaH in mineral oil in 150 mL of DM$0 was stirred at 15°-20° while 35.4 g (0.20 mol) of 2-chloroethyl trifluoroacetate were added dropwise. The resulting mixture was stirred overnight while the reaction temperature was maintained below 30° . The reaction mixture was then heated to 50° at 0.33 kPa (2.5 mm) to drive off volatile products which were recovered. Fractionation of the volatiles gave 8.5 g (30% yield) of 2-trifluoromethyl-1,3-dioxolane, b.p. 87°-93° . IR (CCl4): 3000 and 2910 (sat'd CH), 1200-1100 cm-1 (CF,C--O). NMR (CCl4): 1H 5.13 (q, JHF 4Hz, IH, CH) and 4.07 ppm (s, 4H, ring OCH2). Anal.: Calcd. for C4H5F3O2 : C, 33.81; H, 3.55. Found: C, 33.68; H, 3.39
Name
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
35.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key reactions of 2-(trifluoromethyl)-1,3-dioxolane with electrophilic agents?

A1: Research by Petrov et al. explored the reactivity of both 2-amino-2-(trifluoromethyl)-1,3-dioxolane and its dithiolane analogue with various electrophilic agents. While the specific reactions and products were not detailed in the provided abstract, this research highlights the susceptibility of the 2-position in these heterocyclic systems to electrophilic attack.

Q2: How does the introduction of halogens impact the properties of 2-(trifluoromethyl)-1,3-dioxolane derivatives?

A2: Although the provided abstracts lack specific data, a study by Il'in et al. focused on synthesizing novel 2-pentafluorophenyl-2-trifluoromethyl-1,3-dioxolanes with varying halogen substituents. This suggests that incorporating halogens into the structure likely influences the molecule's electronic and steric properties, potentially impacting its reactivity, stability, and potential applications.

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